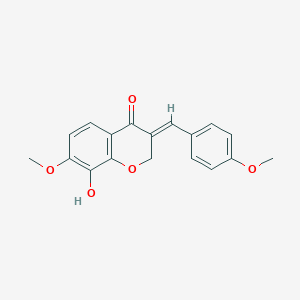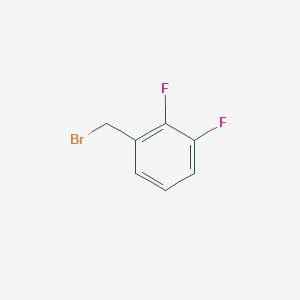
2,3-Difluorobenzyl bromide
概要
説明
Synthesis Analysis
The synthesis of 2,3-difluorobenzyl bromide typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable halide source under catalytic conditions. The process requires careful control of reaction conditions to ensure high purity and yield of the product. A novel method for synthesizing related compounds involves the decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-difluorobenzyl bromide in the presence of sodium hydride in DMF, yielding an 81% production rate (Mohideen et al., 2019).
Molecular Structure Analysis
The molecular structure of 2,3-difluorobenzyl bromide derivatives has been characterized using various spectroscopic techniques, including 1H and 13C NMR, FT-IR, and MS, along with elemental analysis. X-ray single-crystal diffraction studies have provided detailed insights into the crystal structure, demonstrating monoclinic space groups and specific geometric parameters (Mohideen et al., 2019).
科学的研究の応用
Intermediate for Synthesis of Phenanthridinone : 2-bromo-N-(2,4-difluorobenzyl)benzamide, a compound related to 2,3-Difluorobenzyl bromide, is used as an intermediate in the synthesis of phenanthridinone. This compound is characterized by a monoclinic crystal structure with strong hydrogen-bonding and C-Br interactions (Polo et al., 2019).
Hydrodifluoromethylation of Alkenes : Bromodifluoromethylphosphonium bromide is used in visible-light-induced hydrodifluoromethylation of alkenes. This process synthesizes difluoromethylated alkanes under mild conditions, demonstrating excellent functional-group tolerance (Lin et al., 2016).
Derivatization of Organic Acids : Pentafluorobenzyl bromide, a related compound, is effective in derivatizing organic acids for gas chromatography with electron-capture detection. The extractive alkylation process uses methylene chloride as the organic phase and considers various pH values, buffer systems, and quaternary ammonium ions (Gyllenhaal, 1978).
Anticancer Agent : 2,9-bis(2-fluorobenzyl)--carbolinium bromide and 2,9-bis(2,3-difluorobenzyl)--carbolineum bromide have shown potential as anticancer agents. These compounds exhibit good yields and promising biological activity, with an IC50 value of 1.05 ± 0.08 µM (Mohideen et al., 2017; Mohideen et al., 2019).
Ionic Liquid Crystals : 1-(4-dodecyloxybenzyl)-3-methyl-1H-imidazol-3-ium bromide is a new ionic liquid crystal showing promising mesomorphism and electrochemical behavior, with potential applications in organic electronics and photovoltaics (Dobbs et al., 2006).
Analysis of Trace Levels in Environmental Samples : A method using pentafluorobenzyl bromide derivatization combined with GC/MS has been developed to accurately detect and quantify trace levels of halogenated phenols in air, water, and sediment samples (Hanada et al., 2002).
Generation of Benzyl Radicals : The one-electron cleavage of benzylic bromides at palladium and palladized cathodes facilitates the generation of benzyl radicals. These radicals can be immobilized onto solid interfaces for in situ addition to unsaturated organic systems (Jouikov & Simonet, 2010).
Safety and Hazards
2,3-Difluorobenzyl bromide poses a slight fire hazard when exposed to heat or flame. Acids may react with metals to produce hydrogen, a highly flammable and explosive gas. Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .
作用機序
Target of Action
2,3-Difluorobenzyl bromide is a chemical compound used in organic synthesis . The primary targets of this compound are typically organic molecules that can undergo nucleophilic substitution reactions .
Mode of Action
The compound acts as an electrophile, reacting with nucleophiles in a substitution reaction . The bromide ion is a good leaving group, which makes 2,3-difluorobenzyl bromide an excellent substrate for nucleophilic substitution reactions . The exact mode of action can vary depending on the specific reaction conditions and the nucleophile involved.
Biochemical Pathways
The specific biochemical pathways affected by 2,3-difluorobenzyl bromide depend on the nature of the nucleophile it reacts with. It has been used in the synthesis of chemokine antagonists , suggesting that it may play a role in modulating immune response pathways.
Result of Action
The molecular and cellular effects of 2,3-difluorobenzyl bromide’s action depend on the specific molecules it reacts with. In the case of its use in synthesizing chemokine antagonists , the result of its action would be the modulation of immune responses.
Action Environment
The action, efficacy, and stability of 2,3-difluorobenzyl bromide can be influenced by various environmental factors. For example, the presence of other reactive species can compete with the intended nucleophile, potentially leading to side reactions . Additionally, the compound is a slight fire hazard when exposed to heat or flame , indicating that it should be handled and stored carefully to ensure safety and stability.
特性
IUPAC Name |
1-(bromomethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBSGSZZESQDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333761 | |
| Record name | 2,3-Difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorobenzyl bromide | |
CAS RN |
113211-94-2 | |
| Record name | 2,3-Difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Bromomethyl)-2,3-difluoro-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,3-Difluorobenzyl bromide in the synthesis of the anticancer agent discussed in the paper?
A1: 2,3-Difluorobenzyl bromide serves as a crucial reactant in the synthesis of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide []. The reaction involves the decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-Difluorobenzyl bromide in the presence of sodium hydride and DMF. This reaction leads to the attachment of the 2,3-difluorobenzyl groups to the β-carboline scaffold, resulting in the final compound.
Q2: Is there any information available on the structure-activity relationship (SAR) of the synthesized compound and the role of the 2,3-difluorobenzyl groups?
A2: The research paper primarily focuses on the synthesis and characterization of the novel compound []. While it mentions the compound's potential as an anticancer agent with an IC50 value provided, it does not delve into the specific SAR studies. Further research would be needed to elucidate the contribution of the 2,3-difluorobenzyl groups to the observed anticancer activity and to explore how modifications to these groups might impact potency and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)
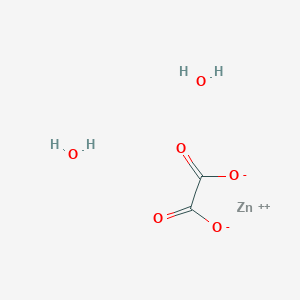



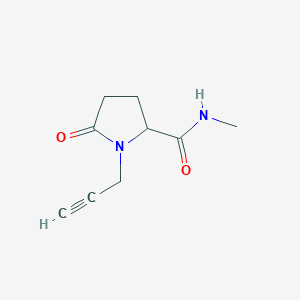


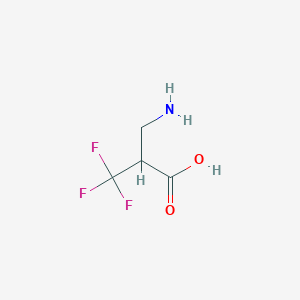


![5-Acetyl-1-azabicyclo[3.2.1]octane](/img/structure/B40023.png)

